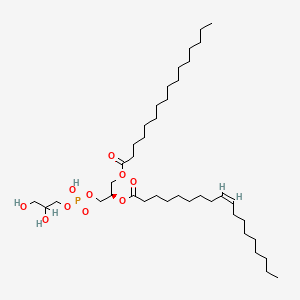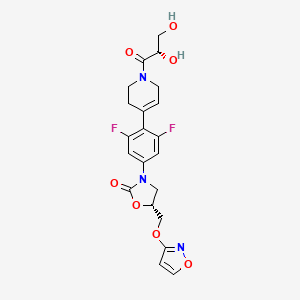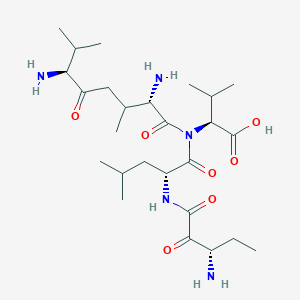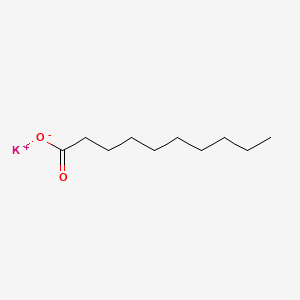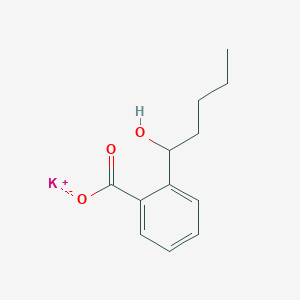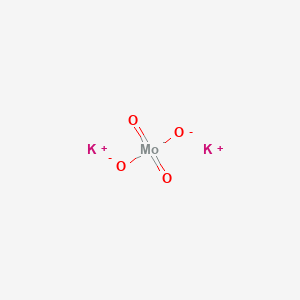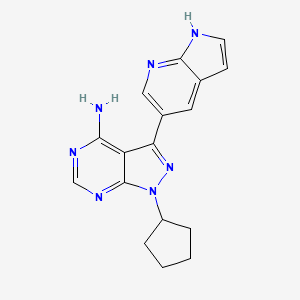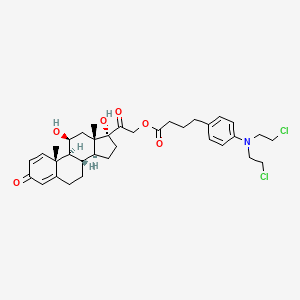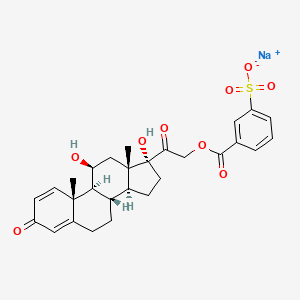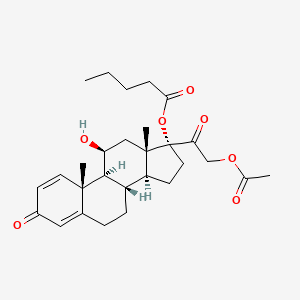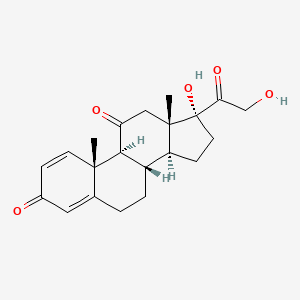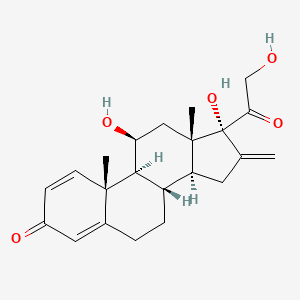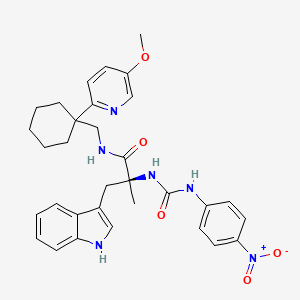
PD 176252
概要
科学的研究の応用
作用機序
PD 176252は、ボンベシン受容体BB1およびBB2を拮抗することにより作用を発揮します。これらの受容体は、細胞増殖や神経伝達物質の放出を調節する経路を含む、様々なシグナル伝達経路に関与しています。 これらの受容体を阻害することにより、this compoundは下流のシグナル伝達経路を阻害し、細胞増殖の抑制と神経伝達物質の放出の変化につながります。 . さらに、this compoundは、N-ホルミルメチオニルレウシルフェニルアラニン受容体FPR1およびFPR2のアゴニストとして作用し、細胞応答をさらに調節します。 .
生化学分析
Biochemical Properties
PD 176252 plays a significant role in biochemical reactions by interacting with specific receptors. It is known to inhibit the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2) with high affinity, having Ki values of 0.17 nM and 1.0 nM, respectively . These interactions are crucial as they modulate the activity of these receptors, which are involved in various physiological processes, including cell proliferation and neurotransmission .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of several cancer cell lines, including rat C6 glioma cells and human NCI-H1299 lung cancer cells . The compound also affects cell signaling pathways, particularly those involving the neuromedin B and gastrin-releasing peptide receptors, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the neuromedin B and gastrin-releasing peptide receptors, thereby blocking their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by these receptors. Additionally, this compound has been shown to act as an agonist for N-Formyl peptide receptor1/2 (FPR1/FPR2), with EC50 values of 0.31 and 0.66 μM, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and modulation of receptor activity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including reduced cell viability and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with the neuromedin B and gastrin-releasing peptide receptors . These interactions can influence metabolic flux and alter the levels of various metabolites. Additionally, this compound may interact with enzymes and cofactors involved in these pathways, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its therapeutic effects . The distribution of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action within the cell .
準備方法
PD 176252の合成は、重要な中間体の形成とその後のカップリングを含む複数のステップを伴います。 最終ステップは、ニトロフェニル基との尿素結合の形成です。 . 工業生産方法は、通常、温度、溶媒の選択、反応時間の制御など、収率と純度を最大化する反応条件の最適化を伴います。 .
化学反応の分析
PD 176252は、以下の化学反応を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換するために実施することができます。
置換: この化合物は、特にインドール環とピリジン環で置換反応を起こすことができます。これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。. これらの反応によって形成される主要な生成物は、用いられる特定の条件と試薬によって異なります。
類似化合物との比較
PD 176252は、BB1およびBB2受容体に対する高い親和性と選択性を持つため、他のボンベシン受容体拮抗剤とは異なっています。類似の化合物には以下のようなものがあります。
PD 168368: 同様の性質を持つが、化学構造が異なる別のボンベシン受容体拮抗剤です。
RC-3095: 抗癌活性を持つ可能性のあるボンベシン/ガストリン放出ペプチド拮抗剤です。
リトリン酢酸塩: 同様の受容体親和性を持つ両生類ボンベシンペプチド誘導体です。
特性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-01-6 | |
| Record name | PD-176252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-176252 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



